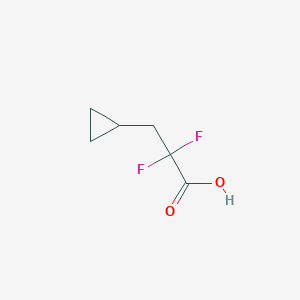

3-Cyclopropyl-2,2-difluoropropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-2,2-difluoropropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8F2O2/c7-6(8,5(9)10)3-4-1-2-4/h4H,1-3H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMLWPWHDCDWJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1556048-70-4 | |

| Record name | 3-cyclopropyl-2,2-difluoropropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Fluorinated Organic Molecules in Advanced Chemical Synthesis

The incorporation of fluorine into organic molecules, a process known as fluorination, is a powerful strategy for modulating molecular properties. numberanalytics.com The unique characteristics of the fluorine atom—its small size (van der Waals radius of 1.47 Å, similar to hydrogen) and extreme electronegativity (3.98 on the Pauling scale)—are responsible for its profound impact. tandfonline.com The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with an average bond energy of around 480 kJ/mol, which imparts significant thermal and chemical stability to fluorinated compounds. wikipedia.org

In medicinal chemistry, the strategic placement of fluorine can lead to remarkable improvements in a drug candidate's profile. tandfonline.comnih.gov These enhancements include:

Metabolic Stability: The strength of the C-F bond can block metabolic oxidation at a specific site, prolonging the compound's half-life in the body. tandfonline.comnih.gov

Lipophilicity: Fluorination often increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve bioavailability. numberanalytics.combenthamscience.com

Binding Affinity: The highly polarized C-F bond can engage in favorable interactions with biological targets, such as proteins, potentially increasing the potency of a drug. tandfonline.combenthamscience.com

Conformation and pKa: The introduction of fluorine can alter the conformation and acidity (pKa) of a molecule, which can optimize its interaction with a receptor or enzyme. nih.govacs.org

These benefits have led to a significant number of commercialized pharmaceuticals and agrochemicals containing fluorine. numberanalytics.comworktribe.comuni-muenster.de Approximately 30% of new pharmaceutical and agrochemical agents entering the market contain fluorine atoms or fluorinated groups. uni-muenster.de The widespread application of organofluorine compounds extends to materials science, where they are used to create advanced materials like fluoropolymers, which are valued for their high thermal stability and chemical resistance. worktribe.comnumberanalytics.com

| Property | Comparison of Hydrogen and Fluorine |

| Van der Waals Radius | H: 1.20 Å |

| Electronegativity (Pauling Scale) | H: 2.20 |

| C-X Bond Energy (in CH3-X) | C-H: ~439 kJ/mol |

Overview of Cyclopropane and Gem Difluoro Moiety Integration in Synthetic Targets

The integration of a cyclopropane (B1198618) ring and a gem-difluoro group (CF₂) into a single molecular scaffold creates a powerful combination of structural and electronic properties.

The cyclopropane ring is the smallest possible carbocycle and possesses a unique electronic structure due to its strained sigma bonds, which confer properties of unsaturation. researchgate.net Introducing this rigid three-membered ring into a larger molecule can lock its conformation, which is a valuable tactic in drug design for improving binding selectivity to a biological target. researchgate.net

The gem-difluoro group, where two fluorine atoms are attached to the same carbon, acts as a non-hydrolyzable mimic of a carbonyl group (C=O) or other functional groups. nih.gov The strong electron-withdrawing nature of the two fluorine atoms significantly alters the local electronic environment, impacting the reactivity and acidity of adjacent functional groups. nih.gov

When combined, the gem-difluorocyclopropane motif offers unique advantages. It has been explored as a key structural element in medicinal chemistry to enhance properties like oral bioavailability. researchgate.net For example, the incorporation of a gem-difluorocyclopropane unit into a P-glycoprotein inhibitor led to a clinical candidate with significantly improved stability and bioavailability compared to its non-fluorinated analog. researchgate.net These motifs are also versatile intermediates in organic synthesis, serving as precursors for the synthesis of valuable monofluoroalkenes through transition-metal-catalyzed cross-coupling reactions. rsc.orgthieme-connect.com The gem-difluorocyclopropane unit can act as a "donor-acceptor" cyclopropane, where the fluorine atoms function as an unconventional donor group to activate the strained ring for cycloaddition reactions, enabling the synthesis of complex heterocyclic skeletons. rsc.org

Research Context of 3 Cyclopropyl 2,2 Difluoropropanoic Acid As a Key Fluorinated Building Block

3-Cyclopropyl-2,2-difluoropropanoic acid stands out as a key fluorinated building block precisely because it provides chemists with a ready-made fragment containing the cyclopropyl (B3062369), gem-difluoro, and carboxylic acid functionalities. uni.lu Such building blocks are essential for fragment-based drug discovery and for the efficient synthesis of complex target molecules. whiterose.ac.ukmdpi.com The utility of this compound lies in the strategic combination of its three components:

The Carboxylic Acid Group (-COOH): This is a highly versatile functional handle. It can be readily converted into a wide range of other functional groups, such as esters, amides, alcohols, and ketones, allowing for straightforward chemical elaboration and linkage to other molecular fragments.

The α,α-Difluoro Group (-CF₂-): Positioned adjacent to the carboxylic acid, this group significantly increases the acidity of the carboxyl proton and influences the reactivity of the carbonyl carbon. Its presence provides the metabolic stability and electronic modulation characteristic of organofluorine compounds. guidechem.com

The β-Cyclopropyl Group: This group introduces conformational rigidity and the unique spatial and electronic properties of a strained ring system, which can be crucial for optimizing interactions with biological targets. researchgate.net

By using this compound, synthetic chemists can introduce this entire trifecta of valuable features in a single step, streamlining the synthesis of novel compounds for pharmaceutical and agrochemical research. mdpi.comresearchgate.net Its structure makes it an attractive starting material for creating libraries of compounds for screening, where the cyclopropyl and difluoro moieties provide a three-dimensional structure and desirable physicochemical properties, while the carboxylic acid serves as a point for diversification.

| Property | This compound Data |

| Molecular Formula | C₆H₈F₂O₂ |

| Monoisotopic Mass | 150.04924 Da |

| InChIKey | YHMLWPWHDCDWJI-UHFFFAOYSA-N |

| SMILES | C1CC1CC(C(=O)O)(F)F |

Data sourced from PubChem. uni.lu

Scope and Objectives of the Research Outline

Strategies for Gem-Difluorocyclopropane Formation

The creation of the gem-difluorocyclopropane core is a pivotal step in the synthesis. Various chemical transformations have been developed to efficiently introduce the -CF2- group and form the three-membered ring.

Carbene Transfer Reactions: Historical and Modern Approaches

Carbene transfer reactions are a primary method for cyclopropane ring formation. The addition of a difluorocarbene (:CF2) to an alkene is a direct route to gem-difluorocyclopropanes. researchgate.net Historically, methods for generating difluorocarbene included the thermal decomposition of reagents like sodium chlorodifluoroacetate. Modern approaches offer milder conditions and greater control. For instance, the use of (bromodifluoromethyl)trimethylsilane (B180072) and (chlorodifluoromethyl)trimethylsilane (B179667) as :CF2 precursors, activated by a halide source, provides good yields, particularly with electron-rich alkenes. beilstein-journals.org Transition metal catalysis, especially with rhodium (Rh) complexes, has emerged as a powerful tool for facilitating carbene transfer from fluorinated precursors to olefins, enhancing the efficiency and selectivity of the cyclopropanation.

Another notable method involves the generation of difluorocarbene from dibromodifluoromethane (B1204443) in a two-phase system using a phase-transfer catalyst. beilstein-journals.orgnih.gov While effective, some carbene precursors, such as difluorodiazirine, are explosive, necessitating careful handling. beilstein-journals.orgnih.gov The choice of carbene source and reaction conditions is critical, as the electrophilic nature of difluorocarbene generally leads to higher yields with electron-rich olefins. researchgate.net

Nucleophilic Additions to Gem-Difluoroalkenes for -CF2- Unit Introduction

An alternative to carbene chemistry is the introduction of the -CF2- unit via nucleophilic addition to gem-difluoroalkenes. nih.gov These substrates are susceptible to nucleophilic attack at the difluorinated carbon due to the strong electron-withdrawing effect of the fluorine atoms. nih.gov However, a common challenge is that the resulting β-difluoro anion intermediate can readily undergo β-fluoride elimination. nih.gov

Recent strategies have focused on "fluorine-retentive" methods to overcome this limitation. nih.gov Photocatalysis has enabled the use of gem-difluoroalkenes as building blocks for various fluorinated molecules. rsc.org For example, photoredox-initiated processes can facilitate the addition of nucleophiles like azoles to gem-difluoroalkenes, leading to the formation of valuable difluorinated compounds. rsc.orgrsc.org

Electrochemical Carboxylation and C-F Bond Activation Pathways

Electrochemical methods present an increasingly important strategy in organofluorine chemistry, offering sustainable and often milder reaction conditions. lew.ro Electrochemical fluorination (ECF) is a foundational method for preparing fluorocarbon-based compounds. wikipedia.org For the synthesis of molecules like this compound, electrochemical carboxylation represents a potential pathway to introduce the carboxylic acid group. This involves the electrochemical reduction of a suitable precursor in the presence of carbon dioxide.

Furthermore, electrochemical C-F bond activation is a developing area that could provide novel synthetic routes. researchgate.net By selectively activating a C-F bond, it may be possible to introduce other functional groups or build the carbon skeleton. Electrochemical decarboxylative fluorination has also been demonstrated as a powerful tool, providing access to fluorinated molecules from readily available carboxylic acids. nih.govresearchgate.net

Approaches for Incorporating the Carboxylic Acid Functionality

Once the difluorinated cyclopropylmethyl framework is established, the final step is the introduction of the carboxylic acid group. This is typically achieved through the manipulation of a precursor functional group, such as an ester.

Reformatsky-type Reactions Utilizing Ethyl Bromodifluoroacetate

The Reformatsky reaction provides a classic and effective method for forming β-hydroxy esters, which can serve as precursors to the target acid. wikipedia.org The reaction involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc. beilstein-journals.orglibretexts.org Specifically, ethyl bromodifluoroacetate is a key reagent for introducing the -CF2COOEt group. nih.gov

In this approach, a cyclopropyl (B3062369) carbonyl compound would react with the organozinc reagent (a 'Reformatsky enolate') generated from ethyl bromodifluoroacetate and zinc dust. wikipedia.orglibretexts.org This forms a β-hydroxy-α,α-difluoro ester. Subsequent chemical transformations would then be required to remove the hydroxyl group and arrive at the ethyl 3-cyclopropyl-2,2-difluoropropanoate precursor. The use of chiral ligands can also induce asymmetry in these reactions, leading to enantiomerically enriched products. beilstein-journals.orgnih.gov

Table 1: Examples of Reformatsky-type Reactions with Ethyl Bromodifluoroacetate

| Electrophile | Chiral Ligand/Auxiliary | Product Type | Enantioselectivity/Diastereoselectivity |

|---|---|---|---|

| Aromatic Imines | (1R,2S)-amino alcohol | α,α-difluoro-β-lactam | 86–99% ee |

| α-Oxygenated Sulfinylimines | (S)-tert-butanesulfinyl | β-amino α,α-difluoro ester | >94:6 dr (matched case) |

Hydrolysis and Derivatization from Ester or Other Precursors

The most common method for obtaining the final carboxylic acid is the hydrolysis of its corresponding ester, such as ethyl 3-cyclopropyl-2,2-difluoropropanoate. libretexts.org This transformation can be catalyzed by either acid or base. libretexts.org

Acid-catalyzed hydrolysis, typically using a dilute strong acid like hydrochloric or sulfuric acid, is a reversible reaction. libretexts.orgchemguide.co.uk To drive the reaction to completion, a large excess of water is required. chemguide.co.uk

Base-catalyzed hydrolysis, also known as saponification, is generally preferred as the reaction is irreversible. libretexts.orgchemguide.co.uk Heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), yields the carboxylate salt and the alcohol. libretexts.org Subsequent acidification of the reaction mixture protonates the carboxylate salt to afford the final carboxylic acid product. The stability of fluorinated esters to hydrolysis can be influenced by the number and position of fluorine atoms. nih.gov

Table 2: Comparison of Ester Hydrolysis Conditions

| Condition | Catalyst | Reversibility | Products | Key Features |

|---|---|---|---|---|

| Acidic | Strong Acid (e.g., HCl, H2SO4) | Reversible | Carboxylic Acid + Alcohol | Requires excess water to favor product formation. |

Decarboxylative Fluorination Strategies from Carboxylic Acid Precursors

Decarboxylative fluorination has emerged as a powerful method for the synthesis of fluoroalkanes from readily available carboxylic acids. rsc.orgprinceton.edu This approach offers a regioselective way to introduce fluorine by leveraging the extrusion of carbon dioxide to drive the reaction. nih.gov

Recent advancements have utilized visible light-promoted photoredox catalysis for the decarboxylative fluorination of aliphatic carboxylic acids. princeton.edu This method is operationally simple and can be performed under mild, redox-neutral conditions. The mechanism involves the photon-induced oxidation of a carboxylate to form a carboxyl radical, which then rapidly extrudes CO2. The resulting alkyl radical undergoes fluorine atom transfer from a suitable fluorinating reagent to yield the fluoroalkane. princeton.edu Experimental evidence points towards an oxidative quenching pathway in this process. princeton.edu

While direct decarboxylative fluorination to produce gem-difluoro compounds from a single carboxylic acid precursor is less common, related decarboxylative strategies are employed in the synthesis of fluorinated cyclopropanes. For instance, the thermolysis of sodium chlorodifluoroacetate (NaO2CCF2Cl) generates difluorocarbene (:CF2), a key intermediate for cyclopropanation. nih.gov This difluorocarbene can then react with an appropriate alkene to form the desired difluorocyclopropane ring. nih.gov

Decarboxylative approaches are appealing due to the use of accessible starting materials and the release of CO2 as a benign byproduct. nih.gov

Stereoselective Synthesis of this compound Analogues

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereoselective methods for the synthesis of this compound analogues is of significant interest.

Enantioselective cyclopropanation of alkenes is a direct route to chiral cyclopropanes. wpmucdn.com The use of chiral catalysts allows for the control of stereochemistry during the formation of the cyclopropane ring. Rhodium-catalyzed reactions have shown promise in achieving high diastereoselectivity and enantioselectivity in the synthesis of trifluoromethyl-substituted cyclopropanes from the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes. organic-chemistry.org By screening various dirhodium catalysts, researchers have been able to achieve up to 98% enantiomeric excess. organic-chemistry.org

While the asymmetric cyclopropanation of fluorinated olefins has been a challenge, some progress has been made. researchgate.net For instance, the cyclopropanation of α-fluorinated styrene (B11656) with ethyl diazoacetate using copper catalysts and chiral bis(oxazoline) ligands has been reported. researchgate.net However, methods for the enantioselective intermolecular cyclopropanation of geminal difluoro olefins have been more elusive. wpmucdn.com

Biocatalysis has recently emerged as a powerful tool for stereoselective cyclopropanation reactions. wpmucdn.comnih.gov Engineered enzymes, particularly heme-containing proteins like myoglobin, have been shown to catalyze these transformations with high activity and stereoselectivity. wpmucdn.comrochester.edu

A notable breakthrough is the development of a biocatalytic strategy for the highly stereoselective synthesis of gem-difluoro cyclopropanes. wpmucdn.comnih.gov Using engineered myoglobin-based catalysts, a range of gem-difluoro alkenes can be cyclopropanated with diazoacetonitrile, achieving excellent diastereoselectivity (up to >99:1 dr) and enantioselectivity (up to 99% ee). wpmucdn.comnih.gov This biocatalytic system overcomes limitations associated with traditional chemocatalytic methods and represents a significant advancement in the synthesis of optically active fluorinated cyclopropanes. wpmucdn.com The utility of this approach has been demonstrated through the gram-scale synthesis of a key gem-difluorinated cyclopropane intermediate. wpmucdn.com

The following table summarizes the results of a biocatalytic cyclopropanation of a gem-difluoro-styrene derivative:

| Entry | Catalyst Variant | Yield (%) | d.r. | e.r. |

| 14 | Mb(H64V,V68G,L69V) | 86 | >99:1 | 97:3 |

d.r. = diastereomeric ratio; e.r. = enantiomeric ratio wpmucdn.com

Regioselectivity and Diastereoselectivity Considerations in Synthesis

Controlling regioselectivity and diastereoselectivity is a critical aspect of synthesizing complex molecules like this compound and its analogues. The substitution pattern on the cyclopropane ring significantly influences the molecule's properties.

In the context of gem-difluorocyclopropanes, the fluorine substituents can influence the regioselectivity of ring-opening reactions. nih.gov Rhodium-catalyzed reactions of gem-difluorinated cyclopropanes have demonstrated diverse selectivity, including regioselectivity and enantioselectivity. rsc.orgbohrium.com

During cyclopropanation, the stereochemistry of the starting alkene can dictate the diastereoselectivity of the product. The addition of carbenes or carbenoids to alkenes is typically a stereospecific syn-addition. wikipedia.org For the synthesis of polysubstituted cyclopropanes, diastereoselective methods are crucial. A recent study demonstrated a diastereoselective synthesis of fluorocyclopropyl cabozantinib (B823) analogs, highlighting the importance of controlling stereochemistry for biological activity. osi.lv

Visible light-induced [1+2] cycloaddition of gem-difluoroalkenes with aryl diazo esters has been shown to produce difluorocyclopropane derivatives with good diastereoselectivity (up to >20:1 dr). researchgate.net

Precursor Synthesis and Reactivity (e.g., 2-bromo-2,2-difluoroacetate)

The synthesis of this compound often relies on key precursors that provide the difluorinated carbon unit. Ethyl 2-bromo-2,2-difluoroacetate is a widely used reagent for introducing the -CF2COOEt group. wikipedia.org

The reactivity of alkyl 2-bromo-2,2-difluoroacetates has been explored in radical addition reactions with vinyl ethers. acs.orgacs.orgnih.gov These reactions, often mediated by sodium dithionite (B78146) (Na2S2O4), can be used to form new carbon-carbon bonds and construct more complex fluorinated molecules. acs.orgacs.org For example, the reaction of ethyl 2-bromo-2,2-difluoroacetate with ethyl vinyl ether in the presence of ethanol (B145695) yields ethyl 4,4-diethoxy-2,2-difluorobutanoate. acs.org

The synthesis of 2-bromo-2,2-difluoroacetate itself can be achieved through various routes. One industrial method involves the reaction of difluoro dichloro ethylene (B1197577) dibromide with sulfur trioxide in the presence of a catalyst to generate 2-bromo-2,2-difluoroacetyl chloride, which is then esterified. google.com

The following table provides an example of the radical addition of ethyl 2-bromo-2,2-difluoroacetate to ethyl vinyl ether:

| Reactants | Reagents | Product | Yield (%) |

| Ethyl 2-bromo-2,2-difluoroacetate, Ethyl vinyl ether | Na2S2O4, NaHCO3, Ethanol/Water | Ethyl 4,4-diethoxy-2,2-difluorobutanoate | 73 |

Structural Diversity through Cyclopropyl and Alkyl Substitutions

The modification of the this compound structure is a key strategy for developing new chemical entities with tailored properties. unl.pt Structural diversity is primarily achieved by introducing various substituents onto the cyclopropyl ring and by altering the length or functionality of the alkyl chain. These modifications influence the molecule's steric profile, electronics, and lipophilicity.

For instance, the introduction of alkyl or aryl groups to the cyclopropane ring can significantly impact biological activity. nih.govmdpi.com Synthetic strategies often involve the cyclopropanation of appropriately substituted alkenes. beilstein-journals.org The inherent strain and unique electronic nature of the cyclopropane ring make it a versatile platform for creating structurally diverse compounds. unl.pt Natural and synthetic cyclopropanes exhibit a wide range of biological activities, including enzyme inhibition and antimicrobial effects, which drives the exploration of new derivatives. unl.pt

The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, for example, showcases how aryl groups can be incorporated into a similar propanoic acid backbone, a strategy that could be conceptually applied to the cyclopropyl variant. mdpi.comnih.govresearchgate.net Such modifications are crucial in drug design for optimizing interactions with biological targets.

| Modification Site | Type of Substitution | Example Substituent | Potential Impact |

| Cyclopropyl Ring | Alkyl | Methyl, Ethyl | Increased lipophilicity, altered steric interactions |

| Cyclopropyl Ring | Phenyl | Phenyl, Substituted Phenyl | Introduction of aromatic interactions (π-stacking) |

| Propanoic Acid Chain | Esterification | Methyl ester, Ethyl ester | Masking of carboxylic acid, prodrug strategies |

| Propanoic Acid Chain | Amidation | Primary/Secondary Amides | Altered hydrogen bonding capacity, improved stability |

Synthesis of Chiral and Enantioenriched Derivatives for Specific Research Applications

The stereochemistry of bioactive molecules is critical, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Consequently, the development of asymmetric syntheses to produce enantioenriched derivatives of this compound is a significant area of research.

Several strategies are employed to achieve high levels of stereocontrol. Rhodium-catalyzed cyclopropanation of alkenes using donor-acceptor diazo reagents is a powerful method for creating fluorinated cyclopropanes with good enantiocontrol. nih.gov Another approach involves the use of chiral auxiliaries, such as the Schöllkopf chiral reagent, which has been successfully used in the asymmetric synthesis of tryptophan analogues and can be adapted for other amino acid derivatives. nih.gov

Biocatalyzed processes, using engineered enzymes like myoglobins, have also emerged as effective methods for cyclopropanation, offering high turnover numbers and excellent enantioselectivities. nih.gov For specific applications, such as the synthesis of the ticagrelor (B1683153) intermediate (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, methods like the Simons-Smith asymmetric cyclopropanation reaction using a chiral ligand and diethyl zinc have been reported. google.com These methods allow for the precise construction of the desired stereoisomer, which is essential for investigating structure-activity relationships and for the development of chiral drugs. nih.govnih.gov

| Asymmetric Method | Description | Key Reagents/Catalysts | Typical Outcome |

| Catalytic Asymmetric Cyclopropanation | Transition metal-catalyzed reaction between an alkene and a diazo compound. | Rhodium complexes (e.g., Rh₂(S)-BTPCP)₄), Chiral Ligands | High diastereo- and enantioselectivity. nih.gov |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. | Evans auxiliaries, Schöllkopf reagents | High enantiomeric excess (ee), auxiliary is cleaved post-reaction. nih.gov |

| Biocatalysis | Use of engineered enzymes to catalyze the cyclopropanation reaction. | Engineered myoglobins | High turnover numbers and enantioselectivities. nih.gov |

| Chiral Substrate Control | A chiral center already present in the starting material directs the formation of new stereocenters. | Chiral alcohols derived from natural products (e.g., menthol). google.com | Variable selectivity depending on the substrate and reaction. |

Isostere Design and Conformational Control via Gem-Difluorocyclopropyl Moieties

The gem-difluoromethylene (CF₂) group is a key motif in modern medicinal chemistry, often used as a bioisostere for other functional groups. enamine.netenamine.net An isostere is a different chemical group that produces a similar biological effect. The CF₂ group can act as a replacement for a methylene (B1212753) group (CH₂), a carbonyl group (C=O), or an ether oxygen, offering improved metabolic stability and altered electronic properties without drastically changing the molecule's size. researchgate.netnih.gov

The combination of the gem-difluoro group and the cyclopropane ring provides a powerful tool for conformational control. nih.gov The rigid, three-membered ring of cyclopropane restricts bond rotation, locking the attached substituents into well-defined spatial orientations. rsc.org The presence of the two fluorine atoms further influences the molecule's conformation due to electrostatic interactions and the gauche effect. rsc.org This conformational rigidity is highly desirable in drug design, as it can pre-organize a molecule into the specific shape (the "bioactive conformation") required for optimal binding to a biological target, potentially leading to increased potency and selectivity. nih.govnih.gov

The incorporation of gem-difluorocyclopropane moieties can also modulate key physicochemical properties such as lipophilicity (LogP) and acidity (pKa). nih.govbeilstein-journals.org While polyfluorination often increases lipophilicity, the specific arrangement in a gem-difluoro group can lead to more complex trends, sometimes even reducing lipophilicity compared to non-fluorinated counterparts, which can be beneficial for improving a drug candidate's solubility and pharmacokinetic profile. nih.govresearchgate.net

Isotopically Labeled this compound Derivatives for Mechanistic Studies

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms and studying the metabolic fate of molecules in biological systems. In these derivatives, one or more atoms are replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D) for hydrogen or carbon-13 (¹³C) for carbon.

The synthesis of labeled analogues of this compound allows researchers to track the molecule's journey through a chemical or biological pathway. For example, replacing C-H bonds with C-D bonds can have a significant impact on the rate of reactions involving the cleavage of that bond, an effect known as the kinetic isotope effect. This effect can be used to determine the rate-limiting step of a reaction or to identify specific sites of metabolism by cytochrome P450 enzymes.

An example of a related isotopically labeled compound is 3,3,3-Trideuterio-2,2-difluoro-propanoic acid, where the three hydrogens on the terminal methyl group are replaced with deuterium. lgcstandards.com Such labeled standards are crucial in quantitative bioanalysis using mass spectrometry, allowing for precise measurement of drug and metabolite concentrations in complex biological matrices like plasma or urine. This information is vital for understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

| Isotopically Labeled Analogue | Isotope | CAS Number | Application |

| 3,3,3-Trideuterio-2,2-difluoropropanoic Acid | Deuterium (D) | 1391033-19-4 | Mechanistic studies, metabolic pathway elucidation, internal standard in mass spectrometry. lgcstandards.com |

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including 3-Cyclopropyl-2,2-difluoropropanoic acid. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of the atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are primary methods for characterizing the carbon-hydrogen framework of this compound.

¹H NMR: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the cyclopropyl (B3062369) and propanoic acid moieties. The protons of the cyclopropyl group typically appear in the upfield region (approximately 0.5-1.5 ppm), often as complex multiplets due to geminal and vicinal coupling. The methine proton of the cyclopropyl group adjacent to the difluoromethylene group would likely be found at the lower field end of this region. The methylene (B1212753) protons (CH₂) alpha to the cyclopropyl ring are expected to show a triplet of triplets due to coupling with both the cyclopropyl proton and the two fluorine atoms. The acidic proton of the carboxylic acid group would appear as a broad singlet at a significantly downfield chemical shift (typically >10 ppm), which can be confirmed by D₂O exchange.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Key expected signals include the carboxyl carbon (C=O) in the downfield region (around 170-180 ppm). The quaternary carbon bearing the two fluorine atoms would appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF). The carbons of the cyclopropyl ring are expected in the upfield region, with the methylene carbons of the ring being distinct from the methine carbon.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | >10 (broad singlet) | ~175 |

| CF₂ | - | ~115 (triplet) |

| CH₂ (alpha to cyclopropyl) | ~2.0 (triplet of triplets) | ~35 |

| CH (cyclopropyl) | ~1.0-1.5 (multiplet) | ~15 |

| CH₂ (cyclopropyl) | ~0.5-1.0 (multiplet) | ~5 |

Note: These are predicted values and actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the analysis of organofluorine compounds. For this compound, the two fluorine atoms are chemically equivalent and would be expected to produce a single signal in the ¹⁹F NMR spectrum. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. Furthermore, coupling to the adjacent methylene protons (³JHF) would result in this signal appearing as a triplet. ¹⁹F NMR is also a powerful tool for reaction monitoring during the synthesis of this compound, allowing for the direct observation of the formation of the C-F bonds and the consumption of fluorinating reagents.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₆H₈F₂O₂), the theoretical exact mass can be calculated.

| Ion | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | 151.05649 |

| [M+Na]⁺ | 173.03843 |

| [M-H]⁻ | 149.04094 |

Data calculated based on monoisotopic masses.

Experimental HRMS data that closely matches these theoretical values would provide strong evidence for the molecular formula of the synthesized compound. PubChem provides a predicted monoisotopic mass of 150.04924 Da for the neutral molecule. uni.lu

Chromatographic Methods for Purity Assessment and Stereoisomer Separation (e.g., HPLC, Chiral Stationary Phase HPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for the separation of stereoisomers if the molecule is chiral.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of a chemical compound. A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. By using an appropriate stationary phase (e.g., C18) and mobile phase, the compound can be separated from any impurities. The purity is then determined by the relative area of the peak corresponding to the target compound in the chromatogram.

Chiral Stationary Phase HPLC: Since this compound possesses a chiral center at the carbon atom of the cyclopropyl ring attached to the propanoic acid chain, it can exist as a pair of enantiomers. Chiral Stationary Phase HPLC (CSP-HPLC) is a powerful technique for the separation and quantification of these enantiomers. The separation is achieved by using a column that contains a chiral stationary phase, which interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based chiral stationary phases are often effective for the separation of chiral carboxylic acids. The development of a successful chiral HPLC method would be crucial for studying the stereochemistry of reactions involving this compound and for the isolation of single enantiomers.

X-ray Crystallography for Absolute Configuration and Solid-State Structure (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide precise information on bond lengths, bond angles, and the conformation of the molecule. Crucially, for a chiral compound, X-ray crystallography can be used to determine the absolute configuration of the stereocenter, provided a heavy atom is present in the structure or through anomalous dispersion methods.

To date, there is no publicly available X-ray crystal structure for this compound. The ability to obtain such a structure would be contingent on the successful crystallization of the compound.

Theoretical and Computational Chemistry of 3 Cyclopropyl 2,2 Difluoropropanoic Acid Systems

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to study reaction mechanisms, providing insights into the energetics and pathways of chemical transformations.

Electronic Structure and Reactivity Predictions (e.g., Electrostatic Potential, Molecular Orbitals)

The electronic structure of a molecule dictates its reactivity. DFT calculations can provide detailed information about the distribution of electrons within 3-cyclopropyl-2,2-difluoropropanoic acid. An electrostatic potential (ESP) map would visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is also critical. The energy and shape of the HOMO are related to the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Quantitative Structure-Reactivity Relationships (QSRR) for Fluorinated Systems

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate a molecule's chemical structure with its reactivity. google.com In the context of fluorinated systems, QSRR models can be developed to predict properties such as acidity (pKa), reaction rates, or binding affinities based on calculated molecular descriptors. google.com For this compound, descriptors could include electronic properties (like partial charges and dipole moment), steric parameters, and topological indices. Developing a QSRR model would require a dataset of related fluorinated compounds with known reactivity data to establish a statistically significant correlation.

Molecular Dynamics Simulations for Solvent Effects or Interactions (if applicable)

Molecular Dynamics (MD) simulations can be used to study the behavior of molecules over time, including their interactions with solvent molecules. An MD simulation of this compound in a solvent like water would provide insights into how the solvent affects its conformational preferences and reactivity. It could reveal the structure of the solvation shell around the molecule, particularly the hydrogen bonding interactions with the carboxylic acid group. Understanding solvent effects is crucial as they can significantly influence reaction pathways and equilibria.

Applications of 3 Cyclopropyl 2,2 Difluoropropanoic Acid in Synthetic Chemistry and Materials Science

Utilization as a Key Building Block for Complex Organic Synthesis

The intrinsic structural and electronic features of 3-Cyclopropyl-2,2-difluoropropanoic acid make it an exemplary starting material for the synthesis of intricate molecular architectures. The cyclopropyl (B3062369) ring introduces conformational rigidity, while the gem-difluoro unit adjacent to the carbonyl group influences the molecule's acidity, stability, and reactivity.

This compound serves as a key component in the synthesis of advanced fluorinated scaffolds, particularly those of interest in medicinal chemistry and drug discovery. The rigid cyclopropane (B1198618) moiety is a desirable pharmacophore, and the presence of fluorine can enhance metabolic stability and binding affinity. nih.gov

A significant application lies in its use as a precursor for fluorinated amino acid analogues and peptidomimetics. nih.govfigshare.com Research has demonstrated a straightforward and practical pathway to various amino acid analogues, such as methionine, leucine, lysine, and arginine, starting from a unique fluorinated cyclopropane scaffold that is structurally related to this compound. nih.gov This methodology has enabled the synthesis of tripeptides that incorporate a fluorinated cyclopropane amino acid (FCAA) analogue, showcasing the utility of this class of compounds in constructing complex, biologically relevant molecules. nih.govfigshare.com

The synthesis of these advanced scaffolds often involves leveraging the carboxylic acid functionality for peptide coupling reactions or other transformations, while the difluorocyclopropyl moiety remains as a stable, conformationally constraining element. The table below summarizes some of the advanced scaffolds accessible from fluorinated cyclopropane precursors.

| Scaffold Type | Description | Potential Application | Key References |

| Fluorinated Cyclopropyl Amino Acids (FCAAs) | Amino acids where the side chain or backbone incorporates a fluorinated cyclopropane ring. | Building blocks for peptidomimetics, enzyme inhibitors. | nih.gov |

| Fluorinated Peptidomimetics | Peptide-like molecules containing FCAA residues, designed to mimic or block the biological action of natural peptides. | Therapeutic agents with improved stability and bioavailability. | nih.govfigshare.com |

| Trifluorocyclopropane Carboxylic Acids | Carboxylic acids derived from aryl trifluorocyclopropanes, serving as building blocks for further elaboration. | Intermediates for agrochemicals and pharmaceuticals. | researchgate.net |

Multifunctional molecules are defined as hybrid agents composed of two or more distinct components, each contributing a specific function (e.g., a bioactive group, an imaging agent, a conjugatable group). mdpi.com Amino acid-based hubs are particularly valuable for constructing such molecules due to their versatile functional groups. mdpi.com

Integration into Novel Chemical Methodologies and Synthetic Routes

The unique reactivity of the gem-difluorocyclopropane motif has led to its integration into novel chemical methodologies. Recent developments have focused on the ring-opening transformations of gem-difluorocyclopropanes, which provide access to a variety of monofluorinated alkenes. rsc.org These reactions, often catalyzed by transition metals like palladium, can proceed through a C-C bond oxidative addition followed by β-fluoride elimination to generate an allyl-palladium species. This intermediate can then be trapped by various nucleophiles. rsc.org

While specific studies detailing the use of this compound in these ring-opening reactions are not extensively documented, its structure makes it a prime candidate for such transformations. The development of these new synthetic methods expands the utility of gem-difluorocyclopropanes from stable scaffolds to reactive intermediates for the synthesis of other valuable fluorinated compounds. Furthermore, biocatalytic strategies for the stereoselective synthesis of fluorinated cyclopropanes are emerging, highlighting another advanced synthetic methodology where this class of compounds is relevant. nih.gov

Contributions to Organofluorine Chemistry Methodologies and Reviews

The study and application of compounds like this compound contribute significantly to the broader field of organofluorine chemistry. The development of synthetic routes to fluorinated cyclopropanes and their subsequent chemical manipulation are often highlighted in chemical reviews and methodology reports. researchgate.netrsc.org These reports underscore the importance of creating a toolbox of fluorinated building blocks for use in various sectors, including pharmaceuticals and agrochemicals.

The synthesis of fluorinated cyclopropanes often requires specialized reagents and techniques, and the elucidation of these methods contributes to the collective knowledge of organofluorine chemistry. researchgate.net For example, methods for the diastereoselective and enantioselective cyclopropanation of gem-difluoro alkenes are of significant interest to the synthetic community. nih.gov The availability and reactivity of building blocks like this compound drive the innovation of new synthetic transformations.

Potential in Functional Materials Design (non-biological, non-clinical)

While the primary applications of this compound and its derivatives have been in the life sciences, its structural features suggest potential in the design of functional materials. The high polarity and stability of the carbon-fluorine bond are known to impart unique properties to materials, such as thermal stability, chemical resistance, and altered electronic characteristics.

The incorporation of the difluorocyclopropyl moiety into polymers or liquid crystals could lead to materials with novel properties. For example, the strong dipole moment associated with the gem-difluoro group could influence the self-assembly and bulk properties of polymeric materials. Although this area remains largely unexplored for this specific molecule, the broader field of materials science increasingly utilizes uniquely functionalized organic building blocks to create next-generation materials. The combination of a rigid cyclopropyl unit and a highly polar difluoro group makes this compound an intriguing candidate for future research in non-biological and non-clinical functional materials.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes, Including Green Chemistry Principles

Future synthetic strategies for 3-Cyclopropyl-2,2-difluoropropanoic acid are likely to prioritize sustainability and efficiency, incorporating principles of green chemistry. Current methods for creating similar fluorinated cyclopropanes often rely on traditional approaches that may involve harsh reagents or generate significant waste.

One promising direction is the adoption of mechanochemical methods for the cyclopropanation step. Ball-milling techniques, for instance, have been successfully employed in Simmons-Smith reactions to produce cyclopropanes with minimal or no solvent, thereby reducing the environmental impact. ucl.ac.uk Applying such solvent-free or solvent-minimized conditions to the synthesis of the cyclopropyl (B3062369) precursor of the target molecule could represent a significant green advancement.

Furthermore, the development of catalytic, and particularly asymmetric, cyclopropanation reactions is a key area for improvement. While various methods exist for the synthesis of difluoromethylated cyclopropanes, achieving high enantioselectivity in a cost-effective and atom-economical manner remains a challenge. researchgate.net Biocatalytic approaches, using engineered enzymes, could offer a highly selective and environmentally benign route to chiral cyclopropane (B1198618) intermediates. wpmucdn.com

Another aspect of green chemistry to be explored is the use of safer and more sustainable fluorinating reagents and difluorocarbene precursors. nih.gov Research into reagents that are less hazardous and produce benign byproducts would be a valuable contribution to the sustainable synthesis of this compound and related compounds.

Exploration of New Reactivity Modes and Mechanistic Discoveries

The inherent ring strain and the presence of the gem-difluoro group in this compound suggest a rich and largely unexplored reactivity profile. Future research will likely focus on harnessing these features to uncover novel chemical transformations.

Ring-Opening Reactions: The ring-opening of gem-difluorocyclopropanes is a well-documented area of reactivity, often catalyzed by transition metals. rsc.orgbohrium.comrsc.org Mechanistic studies on the ring-opening of this compound, particularly with transition metal catalysts like palladium or rhodium, could reveal unique pathways influenced by the adjacent carboxylic acid functionality. researchgate.net For instance, the carboxylic acid group could act as an internal nucleophile or directing group, leading to novel intramolecular cyclizations or rearrangements upon ring-opening. Computational and experimental studies could elucidate the mechanism of these transformations, including the potential for unusual bond cleavages. uq.edu.au

Defluorinative Functionalization: The selective cleavage of one or both C-F bonds in the difluoromethylene group represents another exciting avenue. This "defluorinative functionalization" can lead to the formation of monofluoroalkenes or other valuable fluorinated structures. bohrium.comrsc.org Investigating the conditions under which this compound undergoes such reactions could expand its synthetic utility.

Cycloaddition Reactions: The strained cyclopropane ring can also participate in cycloaddition reactions. Exploring the reactivity of the cyclopropyl group in [3+2] or other cycloadditions could lead to the synthesis of complex polycyclic systems that are not easily accessible through other means.

A deeper mechanistic understanding of these potential reactivity modes, gained through kinetic studies, isotopic labeling, and computational modeling, will be crucial for controlling the selectivity and efficiency of these transformations.

Expanding the Scope of Derivatization and Analogues with Enhanced Synthetic Utility

The carboxylic acid moiety of this compound serves as a versatile handle for derivatization, allowing for the synthesis of a wide array of analogues with potentially enhanced synthetic utility or biological activity.

Standard Derivatizations: The conversion of the carboxylic acid to esters, amides, and acyl halides can be readily achieved using standard synthetic protocols. chemicalbook.commdpi.com These derivatives can then be used in a variety of coupling reactions to introduce new functional groups and build more complex molecular architectures.

Bioisosteric Replacements: A more advanced strategy involves the replacement of the carboxylic acid group with bioisosteres—functional groups with similar physicochemical properties that can modulate a molecule's biological activity and pharmacokinetic profile. drughunter.comnih.govnih.govhyphadiscovery.comresearchgate.netnih.gov For example, converting the carboxylic acid to a tetrazole, acyl sulfonamide, or a fluorinated alcohol could lead to analogues with improved membrane permeability or metabolic stability. nih.gov The synthesis and evaluation of such bioisosteric analogues of this compound is a promising area for future research, particularly in the context of medicinal chemistry.

Synthesis of Functionalized Analogues: The development of synthetic routes that allow for the introduction of various substituents on the cyclopropane ring would significantly broaden the scope of accessible analogues. This could involve the use of functionalized cyclopropanating agents or post-synthesis modification of the cyclopropyl ring. mdpi.comunl.pt These functionalized analogues could serve as valuable building blocks for the synthesis of novel bioactive compounds. researchgate.netresearchgate.net

The systematic synthesis and characterization of a library of derivatives and analogues will be instrumental in mapping the structure-activity relationships of this chemical scaffold and unlocking its full potential in various applications.

Advanced Computational Modeling for Predictive Synthesis and Reactivity Design

Advanced computational modeling is poised to play a pivotal role in accelerating research on this compound. Density Functional Theory (DFT) and other computational methods can provide valuable insights into the molecule's structure, stability, and reactivity, guiding experimental efforts and enabling a more rational design of synthetic routes and novel reactions.

Predicting Reaction Pathways and Mechanisms: Computational studies can be used to model potential reaction pathways for the synthesis and transformation of this compound. By calculating the energies of transition states and intermediates, researchers can predict the feasibility of different synthetic routes and gain a deeper understanding of reaction mechanisms. uq.edu.au This is particularly valuable for exploring the complex landscape of transition-metal-catalyzed ring-opening reactions, where multiple competing pathways may exist.

Designing Novel Catalysts and Reagents: Computational modeling can aid in the design of new catalysts for the enantioselective synthesis of this compound. nih.gov By simulating the interaction between different catalyst-substrate complexes, it is possible to identify catalysts that are likely to provide high levels of stereocontrol. Similarly, computational methods can be used to design novel reagents with tailored reactivity for specific transformations.

Predicting Physicochemical Properties of Analogues: As new derivatives and analogues are designed, computational tools can be employed to predict their key physicochemical properties, such as acidity, lipophilicity, and metabolic stability. nih.gov This can help to prioritize the synthesis of compounds with the most promising profiles for specific applications, such as drug discovery.

Q & A

Q. Table 1: Typical Characterization Data

| Technique | Key Signals | Reference |

|---|---|---|

| ¹⁹F NMR | -122 ppm (CF₂, triplet, J = 15 Hz) | |

| ¹H NMR | 1.2–1.5 ppm (cyclopropyl CH₂, multiplet); 2.8 ppm (CH, triplet) | |

| IR | 1700–1720 cm⁻¹ (C=O stretch); 1150 cm⁻¹ (C-F stretch) |

Advanced: How can contradictory data on enantiomeric excess (ee) in asymmetric synthesis be resolved?

Methodological Answer:

Discrepancies often arise from chiral column selection or kinetic vs. thermodynamic control. To resolve:

Chiral HPLC : Use a Chiralpak IA column (hexane:IPA 90:10, 1 mL/min) to separate enantiomers. Compare retention times with computational predictions (DFT calculations at the B3LYP/6-31G* level).

Dynamic Kinetic Resolution (DKR) : Introduce a palladium catalyst to equilibrate enantiomers during synthesis, ensuring >99% ee under optimized conditions (40°C, 12 hrs) .

Basic: Which analytical techniques are critical for assessing hydrolytic stability?

Methodological Answer:

Fluorinated compounds often exhibit pH-dependent stability. Conduct accelerated degradation studies:

pH-Varied Hydrolysis : Incubate the compound in buffers (pH 2–12, 37°C, 24 hrs). Monitor degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN).

Mass Spectrometry : Identify hydrolysis products (e.g., cyclopropane diol) using ESI-MS in negative ion mode. Fluorine loss correlates with m/z shifts of ~38 Da .

Advanced: How can computational modeling predict biological activity against enzyme targets?

Methodological Answer:

Molecular Docking : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2). Parameterize fluorine atoms with partial charges from Gaussian09 (MP2/cc-pVTZ).

MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Fluorine’s electronegativity enhances H-bonding with Arg120/His90 residues, mimicking fluorinated NSAIDs .

Q. Table 2: Key Docking Scores

| Target | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| COX-2 | -9.8 ± 0.3 | H-bonds: Arg120, His90; Hydrophobic: Leu531 |

| CYP450 3A4 | -7.2 ± 0.5 | π-Stacking: Phe304; Van der Waals: Ile369 |

Basic: What safety precautions are essential during handling?

Methodological Answer:

PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for synthesis (flammable Grignard reagents).

Spill Management : Neutralize acid spills with sodium bicarbonate, then adsorb with vermiculite. Store waste in pH-neutral containers .

Advanced: How to optimize reaction yields in scale-up without compromising stereochemistry?

Methodological Answer:

Flow Chemistry : Use a microreactor (0.5 mm ID) for precise temperature control (-10°C), reducing racemization.

In Situ Monitoring : Implement FTIR probes to track intermediate formation (e.g., ketone at 1700 cm⁻¹). Adjust reagent stoichiometry dynamically (1.2 eq Grignard, 0.8 eq oxidant) .

Basic: What solvents are optimal for recrystallization?

Methodological Answer:

A 3:1 hexane/ethyl acetate mixture achieves >90% recovery. For polar byproducts, switch to acetone/water (4:1 v/v) at -20°C. Confirm purity via melting point (mp = 98–100°C) and HPLC (RT = 6.2 min) .

Advanced: How to address discrepancies in reported pKa values?

Methodological Answer:

Potentiometric Titration : Use a GLpKa instrument with 0.1 M KCl to minimize ionic strength effects. The carboxylic acid group typically shows pKa ≈ 2.8–3.1.

DFT Calculations : Compare with computed pKa (SMD solvation model, ωB97X-D/def2-TZVP). Discrepancies >0.5 units suggest experimental artifacts (e.g., CO₂ absorption) .

Basic: What are key applications in material science?

Methodological Answer:

The cyclopropane ring and fluorine atoms enhance thermal stability (TGA: decomposition >250°C). Use as:

Polymer Additive : Incorporate into polyesters (5 wt%) to reduce dielectric constant (ε = 2.3 vs. 3.0 for unmodified).

Surface Coatings : Spin-coat onto silicon wafers for hydrophobic surfaces (contact angle = 110°) .

Advanced: How to analyze environmental persistence using OECD guidelines?

Methodological Answer:

Ready Biodegradability Test (OECD 301D) : Incubate with activated sludge (30 days). LC-MS/MS quantifies parent compound (LOQ = 0.1 ppb).

Hydrolysis Half-Life : At pH 7, t₁/₂ ≈ 150 days; fluorines reduce susceptibility to nucleophilic attack. Model using EPI Suite v4.11 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.